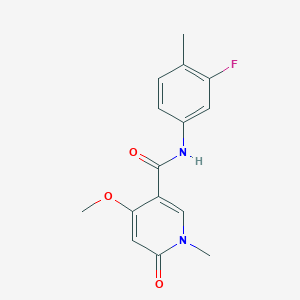
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H15FN2O3 and its molecular weight is 290.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 2034277-72-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15FN2O3 with a molecular weight of approximately 290.29 g/mol. The presence of a fluorine atom in the structure is significant as it often enhances biological activity through improved lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN2O3 |
| Molecular Weight | 290.29 g/mol |
| CAS Number | 2034277-72-8 |
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Enzyme Inhibition : Compounds containing fluorinated groups have been shown to interact favorably with enzyme targets through hydrogen and halogen bonding. This can lead to enhanced inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Enzyme Inhibition
In vitro studies have demonstrated that similar compounds exhibit significant inhibitory effects on AChE and BChE. For instance, compounds with a trifluoromethyl group showed IC50 values ranging from 10.4 μM to 19.2 μM against these enzymes, indicating moderate to strong inhibitory potential .
Cytotoxicity
The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, certain derivatives exhibited notable cytotoxicity against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .
Case Studies
- Case Study on Enzyme Inhibition : A study involving a series of pyridine derivatives, including those structurally similar to this compound, reported dual inhibitory effects on AChE and BChE with IC50 values significantly lower than those of non-fluorinated analogs. This highlights the importance of the fluorine substituent in enhancing biological activity .
- Antioxidant Studies : Another study focused on the antioxidant properties of pyridine derivatives showed that these compounds could effectively reduce oxidative stress markers in vitro, supporting their potential use as therapeutic agents against oxidative damage-related diseases .
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-9-4-5-10(6-12(9)16)17-15(20)11-8-18(2)14(19)7-13(11)21-3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWPVGYNSRSII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2OC)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














